molecular formula C9H13BrO B8474317 Furan, 2-(4-bromobutyl)-5-methyl-

Furan, 2-(4-bromobutyl)-5-methyl-

Cat. No.: B8474317
M. Wt: 217.10 g/mol
InChI Key: QHERYWKWHFRTRI-UHFFFAOYSA-N
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Description

Furan, 2-(4-bromobutyl)-5-methyl- (IUPAC name: 5-methyl-2-(4-bromobutyl)furan) is a brominated furan derivative characterized by a methyl group at the 5-position and a 4-bromobutyl chain at the 2-position of the furan ring. Brominated furans are of interest in organic synthesis, pharmaceuticals, and materials science due to their reactivity and functional versatility.

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

2-(4-bromobutyl)-5-methylfuran

InChI

InChI=1S/C9H13BrO/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4,7H2,1H3

InChI Key

QHERYWKWHFRTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Furan, 2-(4-bromophenyl)-5-phenyl (CAS: 92796-38-8)
  • Structure : Aromatic bromine (4-bromophenyl) and phenyl substituents.
  • Properties : Molecular weight 299.16 g/mol, melting point 127–129°C, predicted boiling point 388.5±27.0°C, density 1.366±0.06 g/cm³ .
  • Comparison : The aliphatic 4-bromobutyl chain in the target compound likely reduces melting/boiling points compared to aromatic bromine derivatives due to decreased rigidity.
Furan, 2-(2-furanylmethyl)-5-methyl-
  • Structure : 5-methyl and furanylmethyl (2-furanylmethyl) substituents.
  • Occurrence : Found in thermally processed materials (e.g., furfurylated wood) and honey, with retention times ~14.7–23.2 minutes in GC-MS .
  • Comparison : The bromobutyl chain in the target compound may enhance electrophilic reactivity compared to the furanylmethyl group, facilitating nucleophilic substitution reactions.

Reactivity and Stability

  • Brominated Furans : Aliphatic bromine (as in 4-bromobutyl) is more reactive than aromatic bromine (e.g., in 5-bromo-2-furoate) . This increases susceptibility to elimination or substitution reactions.
  • Thermal Stability : Furans with aliphatic substituents (e.g., 2-furfuryl-5-methylfuran) are prone to degradation under heat, forming derivatives like furfural . The bromobutyl group may further destabilize the compound due to C-Br bond lability.

Analytical Profiles

  • GC-MS Retention Behavior :
    • Target Compound : Predicted retention time >20 minutes (based on analogs like 2-(4-bromophenyl)-5-phenylfuran) .
    • Analog : 5-Methyl-2-furfurylfuran elutes at 14.7–23.2 minutes .
Table 1: Key Properties of Furan Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Contexts
Furan, 2-(4-bromobutyl)-5-methyl- C₉H₁₃BrO 217.10 Not reported ~300–350 (predicted) Organic synthesis intermediates
Furan, 2-(4-bromophenyl)-5-phenyl C₁₆H₁₁BrO 299.16 127–129 388.5±27.0 Photocatalysis, pharmaceuticals
5-Methyl-2-furfurylfuran C₁₀H₁₀O₂ 162.19 Not reported ~250–280 Food flavoring, wood preservation

Preparation Methods

Procedure

The most widely reported method involves the reaction of 5-methylfuran with 1,4-dibromobutane via a lithium-mediated alkylation.

  • Generation of Lithium Salt :

    • 5-Methylfuran is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −20°C to form the lithium salt.

    • Reaction :

      5-Methylfuran+n-BuLiLithium 5-methylfuran-2-ide\text{5-Methylfuran} + n\text{-BuLi} \rightarrow \text{Lithium 5-methylfuran-2-ide}
  • Alkylation with 1,4-Dibromobutane :

    • The lithium salt reacts with 1,4-dibromobutane at −20°C, followed by warming to room temperature.

    • Reaction :

      Lithium 5-methylfuran-2-ide+Br(CH2)4Br2-(4-Bromobutyl)-5-methylfuran+LiBr\text{Lithium 5-methylfuran-2-ide} + \text{Br(CH}_2\text{)}_4\text{Br} \rightarrow \text{2-(4-Bromobutyl)-5-methylfuran} + \text{LiBr}
  • Workup and Purification :

    • The crude product is quenched with aqueous HCl, extracted with dichloromethane (DCM), and purified via flash chromatography (hexane/ethyl acetate = 20:1).

Key Data

  • Yield : 59% (based on analogous synthesis of 2-(4-bromobutyl)-5-dodecylfuran).

  • Spectroscopic Validation :

    • ¹H NMR (CDCl₃): δ 2.17 (s, 3H, CH₃), 3.38 (t, 2H, J = 6.7 Hz, CH₂Br), 5.81 (s, 2H, furan-H).

    • MS : m/z 217.10 [M]⁺.

Suzuki-Miyaura Cross-Coupling (Alternative Route)

Procedure

While less common, palladium-catalyzed cross-coupling offers a modular approach for introducing the bromobutyl chain.

  • Synthesis of Boronic Ester Intermediate :

    • 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is prepared via borylation of 1,4-dibromobutane.

  • Coupling with 5-Methylfuran :

    • The boronic ester reacts with 5-methylfuran-2-yl triflate under Pd(PPh₃)₄ catalysis in toluene/H₂O (3:1) at 80°C.

Key Data

  • Yield : 43–83% (varies with substrate).

  • Limitations : Requires pre-functionalized furan derivatives, increasing synthetic steps.

Direct Bromination of 2-(But-3-enyl)-5-methylfuran

Procedure

Hydrobromination of an alkene precursor provides a regioselective route.

  • Synthesis of 2-(But-3-enyl)-5-methylfuran :

    • 5-Methylfuran is alkylated with 4-bromo-1-butene using n-BuLi.

  • Anti-Markovnikov Hydrobromination :

    • HBr gas is bubbled into the alkene solution in DCM at 0°C, followed by radical initiation with AIBN.

Key Data

  • Yield : ~50% (estimated from similar systems).

  • Regioselectivity : Favors terminal bromination due to steric hindrance at the furan ring.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Lithium Alkylation High efficiency, minimal byproductsRequires cryogenic conditions59%
Suzuki Coupling Modular for diverse substituentsMultiple steps, costly catalysts43–83%
Hydrobromination Simple setup, no organometallicsLower regioselectivity~50%

Mechanistic Insights

  • Lithium Alkylation : Deprotonation of 5-methylfuran generates a nucleophilic aryl lithium species, which displaces one bromide from 1,4-dibromobutane. The remaining bromide serves as a leaving group for further functionalization.

  • Suzuki Coupling : Transmetalation between the boronic ester and palladium catalyst facilitates carbon-carbon bond formation, retaining the bromine for subsequent reactions.

Challenges and Optimization Strategies

  • Side Reactions : Competing elimination or dimerization may occur during lithium alkylation. Using excess 1,4-dibromobutane (1.5 equiv) suppresses these pathways.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (20:1) effectively separates the product from unreacted dibromobutane.

Applications and Derivatives

  • Antimicrobial Agents : Analogues with longer alkyl chains (e.g., 5-dodecyl) exhibit activity against E. coli and S. aureus.

  • Polymer Chemistry : The bromobutyl side chain enables radical-initiated polymerization for functional materials .

Q & A

Q. Basic Q1: What are reliable synthetic routes for preparing 2-(4-bromobutyl)-5-methylfuran?

The synthesis of brominated furans often involves functionalization via alkylation or halogenation. For example, describes the generation of α-substituted furans using silyl-protected intermediates (e.g., trimethylsilyl groups) to stabilize reactive positions during alkylation. A plausible route for 2-(4-bromobutyl)-5-methylfuran could involve:

Silylation : Protecting the 2-position of 5-methylfuran with a trimethylsilyl group to direct alkylation.

Alkylation : Reacting with 1,4-dibromobutane under controlled conditions to introduce the bromobutyl chain.

Deprotection : Removing the silyl group using fluoride-based reagents (e.g., TBAF).
Key challenges include minimizing side reactions (e.g., over-alkylation) and optimizing solvent polarity to enhance regioselectivity .

Q. Advanced Q2: How do steric and electronic factors influence the dimerization or cycloaddition reactivity of 2-(4-bromobutyl)-5-methylfuran?

Dimerization pathways of furans are highly sensitive to substituent effects. highlights that α-methyl groups increase steric hindrance, favoring endo-selective Diels-Alder reactions, while electron-withdrawing groups (e.g., bromine) modulate electronic density, altering reaction kinetics. For 2-(4-bromobutyl)-5-methylfuran:

  • The bromobutyl chain introduces steric bulk, potentially favoring intermolecular reactions over intramolecular cyclization.
  • Computational studies (e.g., DFT) can predict transition-state geometries to rationalize product distributions. Experimental validation via trapping with dienophiles (e.g., methyl acrylate) and GC-MS analysis (as in ) is critical .

Structural Characterization

Q. Basic Q3: What spectroscopic techniques are optimal for characterizing 2-(4-bromobutyl)-5-methylfuran?

  • FT-IR : Identifies functional groups (e.g., C-Br stretch ~500–600 cm⁻¹, furan ring vibrations ~1500–1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for the furan ring protons (δ 6.0–7.5 ppm), methyl group (δ 2.1–2.5 ppm), and bromobutyl chain (δ 1.5–3.5 ppm).
    • ¹³C NMR : C-Br appears at δ 30–40 ppm, while carbonyl or alkyl carbons are δ 20–80 ppm .
  • GC-MS : Confirms molecular weight (e.g., m/z ≈ 230–240 for C₉H₁₃BrO⁺) and fragmentation patterns .

Q. Advanced Q4: How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved?

Contradictions may arise from dynamic effects (e.g., rotamers in the bromobutyl chain) or impurities. Strategies include:

  • Variable-temperature NMR : To coalesce split peaks caused by slow conformational exchange.
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons unambiguously.
  • Computational modeling : DFT-predicted chemical shifts (e.g., using Gaussian) can validate assignments .

Stability and Safety

Q. Basic Q5: What are the stability considerations for handling 2-(4-bromobutyl)-5-methylfuran?

  • Thermal Stability : Brominated furans may decompose at elevated temperatures, releasing HBr (detectable via FT-IR). Store at ≤4°C in amber vials to prevent light-induced degradation .
  • Moisture Sensitivity : The C-Br bond is susceptible to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during synthesis .

Q. Advanced Q6: What toxicological profiles should inform laboratory safety protocols?

reports that brominated furans (e.g., tetrahydrofurfuryl bromide) exhibit acute toxicity (e.g., murine LD₅₀ = 180 mg/kg via IV). Recommended precautions:

  • PPE : Nitrile gloves, fume hoods, and eye protection.
  • Waste Disposal : Segregate halogenated waste and neutralize HBr with bases (e.g., NaHCO₃) before disposal .

Computational and Mechanistic Studies

Q. Advanced Q7: How can DFT calculations guide the design of reactions involving 2-(4-bromobutyl)-5-methylfuran?

DFT methods (e.g., B3LYP/6-311+G(d,p)) predict:

  • Reactivity Hotspots : Electron density maps identify nucleophilic/electrophilic sites.
  • Reaction Barriers : Transition-state energies for dimerization or nucleophilic substitution (SN2 at C-Br).
  • Solvent Effects : PCM models simulate solvent polarity’s impact on reaction pathways. Cross-validate with experimental kinetics (e.g., Arrhenius plots) .

Biological and Material Applications

Q. Advanced Q8: What methodologies assess the biological activity of 2-(4-bromobutyl)-5-methylfuran derivatives?

  • Antimicrobial Assays : Broth microdilution (MIC) against Gram+/− bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀.
  • SAR Studies : Modify the bromobutyl chain (e.g., substituent length, halogen type) and correlate with bioactivity .

Analytical Challenges

Q. Advanced Q9: How can trace impurities from synthesis be quantified and identified?

  • HPLC-MS : Hyphenated techniques with C18 columns (MeCN/H₂O gradient) separate impurities.
  • High-Resolution MS (HRMS) : Resolves isotopic patterns (e.g., Br’s ¹⁷⁹Br/⁸¹Br doublet) and assigns formulae.
  • NMR Spiking : Adds authentic standards to confirm impurity structures .

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